
2,4,6-Tritert-butylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tritert-butylbenzonitrile is an organic compound with the molecular formula C19H29N. It is a derivative of benzonitrile, where three tert-butyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which influence its chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tritert-butylbenzonitrile typically involves the alkylation of benzonitrile with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction can be represented as follows:
C6H5CN+3(CH3)3CCl→(CH3)3C6H2(CN)+3HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically subjected to distillation and recrystallization to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tritert-butylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the nitrile group, the compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: 2,4,6-Tritert-butylbenzoic acid.
Reduction: 2,4,6-Tritert-butylbenzylamine.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tritert-butylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 2,4,6-Tritert-butylbenzonitrile involves its interaction with molecular targets through its nitrile group. The electron-withdrawing nature of the nitrile group can influence the compound’s reactivity and binding affinity to various biological targets. The steric hindrance provided by the tert-butyl groups can also affect the compound’s interaction with enzymes and receptors, potentially leading to selective inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tritert-butylphenol: A phenol derivative with similar steric hindrance but different functional groups.
2,4-Ditert-butylbenzonitrile: A benzonitrile derivative with fewer tert-butyl groups, leading to different reactivity and applications.
Uniqueness: 2,4,6-Tritert-butylbenzonitrile is unique due to its high steric hindrance and electron-withdrawing nitrile group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
24309-22-6 |
|---|---|
Molekularformel |
C19H29N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
2,4,6-tritert-butylbenzonitrile |
InChI |
InChI=1S/C19H29N/c1-17(2,3)13-10-15(18(4,5)6)14(12-20)16(11-13)19(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
YPTTWFYLFCSZKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


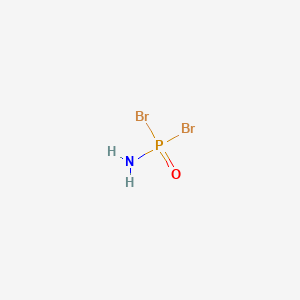
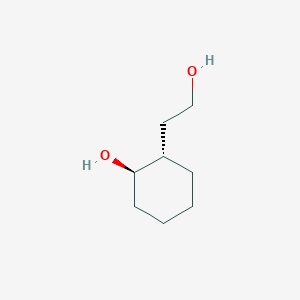

![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
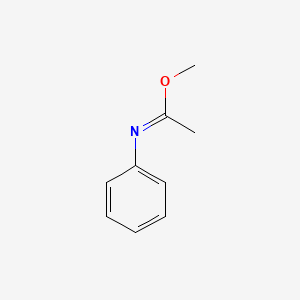

![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
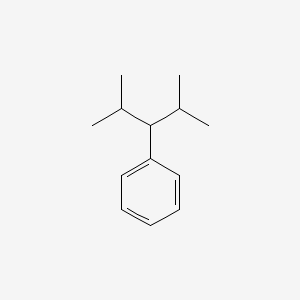

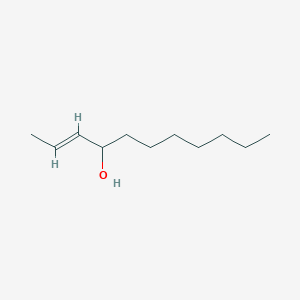
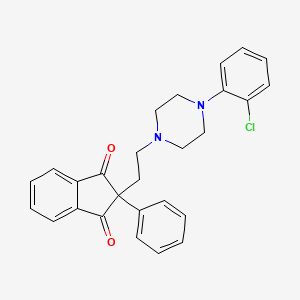


![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
